REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1.[ClH:18]>O>[ClH:18].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,5.6|
|
Name
|
|
Quantity
|
13.72 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CS(=O)(=O)NC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
221.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 0°
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min this mixture
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 0°
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with diethyl ether (4×250 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 45°
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(N)C1=CC=C(C=C1)CS(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1.[ClH:18]>O>[ClH:18].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][S:13]([NH:16][CH3:17])(=[O:15])=[O:14])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,5.6|
|
Name
|
|
Quantity
|
13.72 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CS(=O)(=O)NC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
221.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 0°
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min this mixture
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 0°
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with diethyl ether (4×250 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 45°
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(N)C1=CC=C(C=C1)CS(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |